Home > Products > Screening Compounds P103866 > N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide
N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide - 55654-81-4

N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide

Catalog Number: EVT-3281289
CAS Number: 55654-81-4
Molecular Formula: C13H19BrN2
Molecular Weight: 283.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-N-Hydroxy-3-[4-[[(2-Hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824)

Compound Description: NVP-LAQ824 is a potent histone deacetylase (HDAC) inhibitor. [] In preclinical studies, it exhibited significant antitumor activity in human colon and lung tumor models, demonstrating low toxicity and a favorable safety profile. [] These properties led to its entry into human clinical trials in 2002. []

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Compound Description: This compound is a derivative of naproxen, a nonsteroidal anti-inflammatory drug (NSAID). [] It was synthesized by reacting naproxen with tryptamine. [] While its specific biological activities haven't been extensively studied, its structure suggests potential anti-inflammatory properties. []

(2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine

Compound Description: This compound is characterized by the presence of a (2,4-dichlorobenzylidene) group linked to the tryptamine moiety. [] The reported research focuses on its crystal structure, revealing the formation of N—H⋯N hydrogen bonds that create a chain-like arrangement within the crystal lattice. []

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Compound Description: This compound is a flurbiprofen derivative synthesized by reacting flurbiprofen with tryptamine. [] It contains a structural fragment similar to Brequinar, a drug investigated for its potential in treating SARS-CoV-2. []

(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA)

Compound Description: Isolated from the leaves of Selaginella pulvinata, SA exhibits potent anti-tumor activity against melanoma cells. [] It inhibits melanoma cell proliferation by inducing apoptosis and autophagy, potentially through its interaction with the PI3K/Akt and MAPK signaling pathways. []

N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide

Compound Description: This compound is a carprofen derivative, synthesized by reacting carprofen with tryptamine. [] Although its specific biological activity hasn't been extensively studied, its structure suggests potential anti-inflammatory properties given its structural relation to carprofen, a non-steroidal anti-inflammatory drug (NSAID). []

N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3- carboxamide (HIOC)

Compound Description: HIOC demonstrated neuroprotective effects in a mouse model of optic nerve crush. [] Systemic administration of HIOC significantly improved retinal ganglion cell survival after optic nerve injury, suggesting potential therapeutic applications for neurodegenerative diseases. []

N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide

Compound Description: This compound was synthesized and evaluated for its potential as an antitubercular agent. [] Docking studies indicated its potential to inhibit the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis, suggesting potential anti-tuberculosis activity. []

N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-caboxamide

Compound Description: This compound is a naturally occurring algaecide isolated from marine bacteria. [] Its structure was confirmed through synthesis, and it represents a potential source of new algaecides for controlling harmful algal blooms. []

N-Acetyl-N-[2-[1-acetyl-2-[1-(acetyloxy)-1-propenyl]- 1H-indol-3-yl]ethyl]acetamides

Compound Description: This group of compounds represents a series of derivatives generated from a modified Bischler-Napieralski reaction using N-[2-(1H-indol-3-yl)ethyl]alkanamides. [] The reaction sequence involves ring formation and subsequent modifications to the indole structure. []

N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

Compound Description: This compound is an ibuprofen derivative, synthesized by reacting ibuprofen with tryptamine. [] While its specific biological activity has not been extensively studied, its structure suggests potential analgesic and anti-inflammatory properties given its structural similarity to ibuprofen, a widely used NSAID. []

N-[2-[2-(1-Alkyl-3-oxobutenyl)-1H-indol-3-yl]ethyl]acetamides

Compound Description: This group of compounds represents a series of 2,3-disubstituted indole derivatives synthesized through a multi-step reaction sequence from 1H-indole-3-ethanamides. []

3-Chloro-N-(2-((2-dimethylamino) ethyl) (methyl) amino)-4-methoxy-5-((4-(1-methyl-1h-indol-3-yl) pyrimidin-2-yl) amino) phenyl) propanamide

Compound Description: This compound is a genotoxic impurity found in osimertinib mesylate, an antineoplastic agent. [] The presence of this impurity is undesirable due to its potential to cause DNA damage. []

(E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine

Compound Description: This compound's crystal structure reveals a dihedral angle between the indole and anthracene ring systems. [] The conformation about the C=N bond is E. [] Intermolecular N—H⋯π interactions are observed in the crystal structure. []

Dichloridobis(2-{1-[2-(1H-indol-3-yl)ethyliminio]ethyl}phenolate-κO)zinc(II)–2-{1-[2-(1H-indol-3-yl)ethyliminio]ethyl}phenolate (1/2)

Compound Description: This complex zinc compound features coordinated and uncoordinated Schiff bases, both derived from a tryptamine moiety. [] The crystal structure reveals hydrogen bonding interactions involving the indole NH groups and phenolate oxygen atoms. []

Deuterated N- [2- (5-methoxy-1H-indol-3-yl) ethyl] acetamide

Compound Description: This compound is a deuterated analog of melatonin designed to address melatonin deficiency-related disorders. [] Deuteration potentially enhances its metabolic stability and duration of action compared to melatonin. []

Benzyl N-[2-(1H-indol-3-yl)ethyl]dithiocarbamate

Compound Description: This compound features a dithiocarbamate group attached to the tryptamine moiety. [] Crystallographic analysis revealed a near coplanar arrangement of the indole and phenyl rings, stabilized by various intermolecular interactions. []

(E)-Ethyl 2-Cyano-3-(1H-indol-3-yl)acrylates

Compound Description: This group of compounds was synthesized using a green chemistry approach with L-proline as a catalyst. [] They represent a series of α,β-unsaturated esters with potential biological activities. []

(E)-3-(1H-Indol-3-yl)acrylonitriles

Compound Description: This group of compounds, synthesized from (E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylates, represents a series of α,β-unsaturated nitriles with potential biological activities. []

N,N-Disubstituted Ethyl P-[2-(1H-Indol-3-YL)Acetyl]Phosphoramidates

Compound Description: This series of novel phosphoramidate derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. [] Derivatives containing substituted piperazines showed particularly potent anticancer activity. []

(E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol and (E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate

Compound Description: These Schiff base compounds were synthesized and their crystal structures were analyzed. [] Both compounds exhibit intramolecular hydrogen bonding. [] Their antioxidant capacity was also investigated. []

(E)-2-(((2-(1H-indol-3-yl)ethyl)iminio)methyl)-6-bromophenolate

Compound Description: This compound's crystal structure has been determined, providing insights into its molecular geometry and crystal packing. []

N-(2-(1 H -indol-3-yl)ethyl)-2-nitroaniline

Compound Description: This compound was synthesized and its structure was characterized by various spectroscopic methods and single-crystal X-ray diffraction. [] It exhibits promising antitumor activity against A549 cells in vitro. []

Ethyl 2-(1H-indol-3-yl)-5-[1-(4-methoxy­phen­yl)-4-oxo-3-phenyl­azetidin-2-yl]-4-nitro-3-(p-tol­yl)pyrrolidine-2-carboxyl­ate

Compound Description: The crystal structure of this compound has been determined, revealing the conformation of the pyrrolidine ring and the intermolecular interactions contributing to crystal packing. []

2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides

Compound Description: These two series of compounds were synthesized and evaluated for their antibacterial, anti-enzymatic, and hemolytic activities. [] Some compounds exhibited promising antibacterial activity against Gram-positive and Gram-negative bacterial strains. []

Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: The crystal structure of this compound has been elucidated, providing details on the conformation of the cyclohexene and 1,4-dihydropyridine rings. [] Intermolecular interactions within the crystal lattice are also described. []

(E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide (ICMD-01)

Compound Description: Designed based on the structures of indomethacin and paracetamol, ICMD-01 demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. [] It inhibited nitrite and cytokine production in macrophages and reduced paw edema in a CFA-induced inflammation model. []

(S)-Ethyl-2-(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate

Compound Description: This compound was synthesized as a potential AHAS (acetohydroxyacid synthase) inhibitor. [] Its crystal structure has been determined, revealing intermolecular hydrogen bonding interactions. []

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Compound Description: The crystal structure of this compound revealed a planar 1H-indole ring system. [] Intermolecular N—H⋯O hydrogen bonds link the molecules into chains, further connected by C—H⋯O hydrogen bonds and C—H⋯π interactions. []

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2- oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, Hydrochloride (SSR126768A)

Compound Description: SSR126768A is a potent and selective oxytocin receptor antagonist. [] It effectively inhibits oxytocin-induced uterine contractions and delays parturition in animal models, suggesting potential as a tocolytic agent for preterm labor. []

rac-4-{(E)-[1-Cyano-1-cyclohexyl-2-(1H-indol-3-yl)ethyl]iminomethyl}benzonitrile

Compound Description: This compound, synthesized via a phosphine-catalyzed addition reaction, features a planar indole moiety and a cyclohexane ring in a chair conformation. [] Intermolecular N—H⋯N hydrogen bonds are observed in its crystal structure. []

5-((1H-indol-3-yl) Methylene)-2, 2-Dimethyl-1, 3-Dioxane-4, 6-dione and their N-alkyl derivatives

Compound Description: This group of compounds was synthesized using a triphenylphosphine-catalyzed Knoevenagel condensation. [] They represent a series of indole derivatives with potential biological activities. []

[3‐[2‐(Dimethylamino)ethyl]‐2‐[[ [3‐(dimethylamino)ethyl]‐1H‐indol‐5‐yl]methyl]‐1H‐indol‐5‐yl] ‐N‐methylmethanesulfonamide

Compound Description: This compound is a major impurity found in sumatriptan, a drug used to treat migraines. [] Its presence in sumatriptan is undesirable due to potential side effects. []

1‐(1H‐Indol‐3‐yl)ethanamine Derivatives

Compound Description: This group of compounds, including newly synthesized derivatives, was studied for their ability to inhibit the NorA efflux pump in Staphylococcus aureus. [] Some derivatives, particularly halogenated aldonitrones, effectively restored the activity of ciprofloxacin against NorA-overexpressing S. aureus strains. []

N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1h-Indol-3-Yl) Butanamide Derivatives

Compound Description: This group of compounds was synthesized and evaluated for their α-amylase inhibitory activity. [] All synthesized compounds displayed significant α-amylase inhibition, highlighting their potential as antidiabetic agents. []

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide

Compound Description: The crystal structure of this compound has been determined, revealing the presence of π–π stacking interactions and intermolecular hydrogen bonds contributing to crystal packing. []

N- hydroxy-3 - polymorphism [4 [[[2- (2-methyl -1h- indol-3-yl) ethyl] amino] methyl] phenyl] -2e-2- propenamide

Compound Description: Various polymorphic forms of this compound's free base and its salts have been prepared. [] Polymorphism refers to the ability of a solid material to exist in more than one crystal form, which can impact its physical and chemical properties. []

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine and analogues

Compound Description: This group of compounds, including MK-462 (10a), represents a series of potent and selective 5-HT1D receptor agonists. [] They were designed to have high oral bioavailability and low central nervous system penetration, making them promising candidates for treating migraines. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: This compound is a key intermediate in the synthesis of various biologically active compounds, including osimertinib, a third-generation EGFR tyrosine kinase inhibitor used in cancer treatment. []

Indole based (1H-indol-3-yl)-N- methyl/phenyl-pyrazolidin pyrazole derivatives

Compound Description: This group of compounds was synthesized using microwave-assisted techniques and evaluated for their anti-inflammatory activity. [] The synthesis involved the preparation of chalcones and their subsequent reaction with indole-2-carbhydrazides. []

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(5-methoxy-1H-indol-3-yl)propionate

Compound Description: The crystal structure of this compound revealed a syn configuration for the 3,3,3-trifluoropyruvate fragment. [] Intermolecular O—H⋯O and N—H⋯O=C(CF3) hydrogen bonds contribute to the formation of a two-dimensional network structure in the crystal lattice. []

[2-(1H-Indol-4-yl)ethyl]dipropylamine

Compound Description: The crystal structure of this compound revealed an almost orthogonal orientation of the aliphatic amine substituent relative to the indole unit. [] Intermolecular N—H⋯N hydrogen bonds are observed in the crystal lattice. []

S-Alkylated/aralkylated 2-(1H-indol-3-yl-methyl)-1,3,4- oxadiazole-5-thiol derivatives

Compound Description: This series of compounds was synthesized and characterized using various spectroscopic techniques. [] The compounds were designed to explore the structure-activity relationship of the 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol scaffold. []

Ethyl [2-(2-phenyl-1H-indol-3-yldiazen­yl)-1,3-thia­zol-4-yl]acetate

Compound Description: The crystal structure of this compound revealed planar ring systems and the presence of intermolecular N—H⋯O hydrogen bonds contributing to the crystal packing. []

Overview

N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It is characterized by its indole structure, which is known for its biological activity, particularly in neurological applications. This compound serves as a critical building block in the synthesis of various indole derivatives, which are essential in developing pharmaceuticals and agrochemicals.

Source and Classification

The compound can be classified under the category of amines, specifically as a substituted propanamine. Its structural formula indicates that it contains an indole moiety, which is a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The hydrobromide form suggests it is commonly used in its salt form to enhance solubility and stability in various applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide typically involves the alkylation of tryptamine, a naturally occurring indole derivative. One prevalent method utilizes N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling reaction between tryptamine and an appropriate alkylating agent, such as a carboxylic acid derivative.

In laboratory settings, the reaction conditions often include stirring at room temperature followed by purification through recrystallization or chromatography to isolate the final product with high purity .

In industrial applications, large-scale production may employ automated reactors and continuous flow systems to enhance efficiency and yield. Additionally, purification techniques like chromatography are crucial for obtaining the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide can participate in several chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield various indole derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride to obtain reduced forms of the compound.
  • Substitution: The compound can undergo substitution reactions where functional groups on the indole ring are replaced by other groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Halogenating agents such as bromine or chlorine, often in the presence of a catalyst .
Mechanism of Action

Process and Data

The mechanism of action for N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide primarily involves its interaction with neurotransmitter receptors. Due to its structural similarity to serotonin, it may act as a serotonin receptor agonist or antagonist, influencing neurotransmission pathways associated with mood regulation and cognitive functions.

Additionally, this compound may inhibit monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as serotonin and dopamine. By inhibiting MAO, it could potentially increase levels of these neurotransmitters, thereby affecting mood and behavior positively .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Reported melting point ranges from 114°C to 115°C.

Chemical Properties

  • Solubility: Generally soluble in water due to its hydrobromide form, enhancing its bioavailability.
  • Stability: The stability of the compound can vary based on environmental conditions such as temperature and pH.

Relevant analyses such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly used to characterize this compound thoroughly .

Applications

Scientific Uses

N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide has several scientific applications:

  • Pharmaceutical Development: Used as a building block for synthesizing new drugs targeting neurological disorders due to its interaction with serotonin pathways.
  • Biochemical Research: Studied for its role in enzyme interactions and receptor binding studies.
  • Industrial Applications: Employed in producing dyes, pigments, and other industrial chemicals due to its versatile chemical properties .

This compound exemplifies the importance of indole derivatives in medicinal chemistry and their potential therapeutic applications across various fields.

Introduction and Research Significance

Contextualizing Indolealkylamine Derivatives in Neuropsychopharmacology

Indolealkylamines (IAAs) constitute a structurally diverse class of neuroactive compounds characterized by an indole moiety linked to an alkylamine side chain. This scaffold serves as the fundamental architecture of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and numerous neuromodulators with profound effects on central nervous system (CNS) function [7]. The indole nucleus facilitates privileged interactions with phylogenetically conserved binding sites on neuronal receptors, particularly within the serotonin receptor superfamily. Research demonstrates that subtle modifications to the indole ring or alkyl chain significantly alter receptor subtype selectivity and functional activity. For example, 4-substituted indolealkylamines exhibit up to 380-fold selectivity for 5-HT₂ₐ receptors over 5-HT₁ₐ sites, whereas 5-substituted derivatives display more balanced affinity across both receptor subtypes [3]. Conversely, 6-substituted derivatives show markedly reduced affinity (>1μM) for major serotonin receptor subtypes, highlighting the critical role of substitution patterns [3].

Table 1: Structural Features Influencing Indolealkylamine Receptor Selectivity

Substitution Pattern5-HT₂ₐ Affinity5-HT₁ₐ AffinitySelectivity Ratio (5-HT₂ₐ/5-HT₁ₐ)
Unsubstituted (e.g., tryptamine)Low (μM range)Low (μM range)~1:1
4-Hydroxy (e.g., psilocin)High (nM range)Moderate25-380:1
5-Hydroxy (e.g., serotonin)HighHigh~1:1
5-Methoxy (e.g., 5-MeO-DMT)ModerateModerateVariable
6-SubstitutedVery low (>μM)Very low (>μM)Not significant

The inherent bioavailability and membrane permeability of IAAs stem from the indole scaffold's balanced hydrophobicity and hydrogen-bonding capacity. These properties enable efficient blood-brain barrier (BBB) penetration—a critical pharmacological advantage for CNS-targeted therapeutics [4]. Approximately 80% of CNS-active agents derive from or are inspired by natural products, with around 20 natural scaffolds yielding over 400 clinically approved CNS drugs [8]. The evolutionary optimization of IAAs for biomolecular interactions positions them as privileged structures for neuropsychopharmacological agent development.

Historical Development of Dopaminergic Ligands with Indole Motifs

Dopamine receptors represent a major therapeutic target class within GPCRs, implicated in Parkinson's disease, schizophrenia, substance use disorders, and other neuropsychiatric conditions. Early dopaminergic ligands prioritized catechol-based structures mirroring endogenous dopamine, exemplified by dihydrexidine and fenoldopam [8]. However, these compounds faced significant pharmacokinetic limitations: catechol moieties confer high polarity, limiting BBB penetration, and undergo rapid metabolic degradation via COMT and glucuronidation. Fenoldopam's confinement to intravenous use for hypertensive crises underscores these challenges [8].

The integration of indole motifs into dopaminergic ligand design emerged as a strategy to circumvent catechol-associated limitations. Indole-containing compounds retain favorable interactions with dopamine receptor orthosteric and allosteric sites while exhibiting improved metabolic stability and CNS bioavailability. For instance, the non-catechol D₁ receptor agonist Tavapadon (Pfizer/Cerevel Therapeutics) incorporates a constrained heterocyclic system with indole-like pharmacophores, achieving nanomolar affinity (Kᵢ = 8.54 nM) and currently undergoing Phase III trials for Parkinson's disease [8]. Similarly, the D₁/D₅ antagonist ecopipam utilizes a benzazepine scaffold—structurally analogous to fused indole systems—demonstrating high D₁-like affinity (Kᵢ D₁R = 1.2 nM) though still challenged by extensive N-dealkylation and O-glucuronidation [8].

Table 2: Evolution of Dopaminergic Ligands Incorporating Indole-Related Scaffolds

EraRepresentative CompoundsStructural ClassPrimary TargetTherapeutic Application/Status
1970s-1980sHaloperidol, FluphenazineButyrophenones/PhenothiazinesD₂R antagonistsSchizophrenia (approved)
1980s-1990sSCH 23390, EcopipamBenzazepinesD₁-like antagonistsInvestigational (schizophrenia, cocaine addiction, obesity)
1990s-2000sRopinirole, RotigotineAminothiazoles/TetralinsD₂-like agonistsParkinson's disease (approved)
2000s-PresentTavapadon (PF-06649751)Non-catechol heterocyclesD₁R agonistParkinson's disease (Phase III)
ContemporaryN-[2-(1H-Indol-3-yl)ethyl]-2-propanamine derivativesIndolealkylaminesMulti-targetPreclinical neuroprotection

Rationale for Multifunctional Drug Design in Neurodegenerative Pathologies

Neurodegenerative diseases (NDs) like Alzheimer's disease (AD) and Parkinson's disease (PD) exhibit complex, multifactorial pathologies involving eight intersecting hallmarks: (1) pathological protein aggregation, (2) synaptic/neuronal network dysfunction, (3) aberrant proteostasis, (4) cytoskeletal abnormalities, (5) disrupted energy homeostasis, (6) DNA/RNA defects, (7) neuroinflammation, and (8) neuronal cell death [4]. Traditional single-target agents (e.g., AChE inhibitors like donepezil for AD or levodopa for PD) provide symptomatic relief but fail to modify disease progression significantly. Their limitations stem from the inability to address intertwined pathological cascades [9].

Multifunctional ligands targeting complementary pathways offer a promising strategic alternative. Hybrid molecules combining, for example, cholinesterase inhibition with monoamine oxidase-B (MAO-B) inhibition, anti-inflammatory activity, or metal chelation can simultaneously modulate multiple nodes within neurodegenerative networks [5] [9]. The indole scaffold is exceptionally suited for this design strategy due to its:

  • Inherent polypharmacology: Native interactions with serotonin, dopamine, and sigma receptors [4] [7]
  • Antioxidant potential: Electron-rich indole ring scavenges reactive oxygen species implicated in neuronal damage [4]
  • Structural modularity: Allows conjugation with additional pharmacophores (e.g., NSAIDs, chelators, enzyme inhibitors) via the ethylamine side chain or ring substituents [2]
  • Neuroprotective signaling modulation: Ability to activate mitochondrial biogenesis and cell-survival pathways (e.g., via Nrf2 activation) [5]

N-[2-(1H-Indol-3-yl)ethyl]-2-propanamine exemplifies this approach. Its structure merges the tryptamine backbone—endowed with intrinsic serotonergic activity—with the isopropylamine moiety common in dopaminergic ligands. This molecular hybridization creates potential dual engagement of serotonergic and dopaminergic systems, alongside secondary interactions with pathological protein aggregation and neuroinflammatory cascades [5] [9].

Table 3: Multifunctional Target Engagement Profile of Indolealkylamine-Based Hybrids

Structural ComponentPotential Biological TargetsTherapeutic Impact in Neurodegeneration
Indole nucleus (unsubstituted)5-HT receptors, Aβ aggregates, lipid membranesSerotonergic modulation, amyloid interaction, antioxidant/membrane stabilization
Ethylamine linkerMAO enzymes, trace amine-associated receptors (TAARs)Neurotransmitter modulation, metabolic regulation
N-Isopropyl extensionDopamine receptors, σ receptorsDopaminergic modulation, neuroprotection, calcium signaling
Hybrid modifications (e.g., naproxen conjugation)COX enzymes, Aβ aggregation, inflammationAnti-inflammatory, anti-aggregation [2]

Scope and Knowledge Gaps in Current Indolealkylamine Research

Despite the compelling rationale for indolealkylamine-based multifunctional agents, significant knowledge gaps persist regarding N-[2-(1H-Indol-3-yl)ethyl]-2-propanamine hydrobromide and related compounds:

  • Metabolic Fate and Enzymology: Indolealkylamines undergo complex biotransformations primarily mediated by cytochrome P450 2D6 (CYP2D6) and monoamine oxidases (MAO). CYP2D6 exhibits significant genetic polymorphism, leading to population variability in metabolic rates (e.g., "poor metabolizers" vs. "ultrarapid metabolizers") [7]. The specific metabolic pathways, major isoforms involved, and potential active metabolites of N-[2-(1H-Indol-3-yl)ethyl]-2-propanamine remain uncharacterized. Whether its isopropylamine group alters susceptibility to MAO or CYP-mediated degradation compared to classical tryptamines (e.g., DMT, serotonin) is unknown.

  • Functional Selectivity (Biased Signaling): Contemporary GPCR pharmacology recognizes that ligands can preferentially activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin recruitment) [8]. This "biased agonism" profoundly impacts therapeutic efficacy and side effect profiles. For instance, G-protein-biased D₂ receptor agonists may provide antipsychotic efficacy without motor side effects. The signaling bias profile of N-[2-(1H-Indol-3-yl)ethyl]-2-propanamine at serotonin and dopamine receptors is unexplored but could significantly influence its neuropharmacological outcomes.

  • Target Engagement Specificity: While designed for dopaminergic/serotonergic activity, off-target interactions (e.g., with adrenergic receptors, sigma receptors, or ion channels) are probable given the promiscuity of many IAAs [3] [7]. Comprehensive receptorome profiling is lacking. Additionally, potential interactions with pathological protein aggregates (Aβ, α-synuclein, tau) remain speculative without experimental validation.

  • Blood-Brain Barrier Permeability Predictions: Computational models (e.g., QSAR, PAMPA-BBB) suggest indolealkylamines generally exhibit favorable BBB penetration. However, the impact of the branched isopropylamine group in N-[2-(1H-Indol-3-yl)ethyl]-2-propanamine on passive diffusion or active transport requires empirical quantification using methods like in situ brain perfusion or microdialysis.

Addressing these gaps through focused metabolomic studies, high-resolution signaling assays, proteomic profiling, and advanced BBB models is crucial for rationally advancing this compound class toward therapeutic application in neurodegenerative and neuropsychiatric disorders.

Properties

CAS Number

55654-81-4

Product Name

N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]propan-2-amine;hydrobromide

Molecular Formula

C13H19BrN2

Molecular Weight

283.21

InChI

InChI=1S/C13H18N2.BrH/c1-10(2)14-8-7-11-9-15-13-6-4-3-5-12(11)13;/h3-6,9-10,14-15H,7-8H2,1-2H3;1H

InChI Key

PXJPYBTYDLAUAE-UHFFFAOYSA-N

SMILES

CC(C)NCCC1=CNC2=CC=CC=C21.Br

Canonical SMILES

CC(C)NCCC1=CNC2=CC=CC=C21.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.